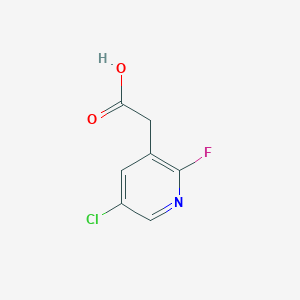

2-(5-Chloro-2-fluoropyridin-3-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(5-Chloro-2-fluoropyridin-3-yl)acetic acid is a halogenated pyridine derivative with a carboxylic acid functional group. The compound features a pyridine ring substituted with chlorine at position 5 and fluorine at position 2, with an acetic acid moiety at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-fluoropyridin-3-yl)acetic acid typically involves the following steps:

Halogenation: The introduction of chlorine and fluorine atoms into the pyridine ring. This can be achieved through electrophilic halogenation reactions using reagents such as chlorine gas (Cl(_2)) and fluorine gas (F(_2)) or their respective halogenating agents.

Acetic Acid Introduction: The acetic acid group is introduced via a nucleophilic substitution reaction. This often involves the reaction of a halogenated pyridine derivative with a suitable acetic acid precursor under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and nucleophilic substitution reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).

Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) for hydrolysis or organometallic reagents for more complex substitutions.

Common Reagents and Conditions

Oxidation: KMnO(_4) in acidic or basic medium.

Reduction: LiAlH(_4) in dry ether or NaBH(_4) in methanol.

Substitution: NaOH in aqueous solution or Grignard reagents in anhydrous conditions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(5-Chloro-2-fluoropyridin-3-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.

Biology

In biological research, this compound can be used to study the effects of halogenated pyridine derivatives on biological systems. It may serve as a precursor for the synthesis of bioactive molecules, including potential pharmaceuticals.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may exhibit activity against various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its derivatives may serve as intermediates in the synthesis of active ingredients for pesticides and drugs.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-fluoropyridin-3-yl)acetic acid and its derivatives depends on their specific application. In biological systems, these compounds may interact with enzymes or receptors, modulating their activity. The chloro and fluoro substituents can influence the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(5-Chloro-2-fluoropyridin-3-yl)acetic acid with key analogs based on structural features, physicochemical properties, and applications.

Structural Analogues and Similarity Scores

Table 1: Structural Analogues and Similarity Scores

Key Observations :

- Halogen positioning (Cl at 5 vs. 6) and additional substituents (e.g., methyl groups) significantly alter molecular interactions and reactivity .

- Fluorine substitution enhances electronegativity and metabolic stability compared to hydrogen analogs .

Physicochemical Properties

Table 2: Physicochemical Comparison

Key Observations :

Biological Activity

2-(5-Chloro-2-fluoropyridin-3-yl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structural features, including the presence of both chlorine and fluorine atoms, suggest enhanced interactions with biological targets, which may lead to various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can modulate enzyme activities and receptor functions, which is critical in understanding its therapeutic potential. The presence of fluorine enhances binding affinity, potentially increasing the efficacy of the compound in various biological systems.

Anticancer Potential

Research indicates that derivatives of pyridine compounds, including those similar to this compound, exhibit significant anticancer properties. For instance, studies have shown that fluorinated pyridine derivatives can induce apoptosis in cancer cell lines, such as MCF-7 and U-937, with IC50 values indicating their potency against these cells .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar compounds have demonstrated effectiveness against various bacterial strains, with modifications leading to improved bioactivity. The incorporation of fluorine atoms has been linked to enhanced antibacterial activity due to increased lipophilicity and better penetration through bacterial membranes .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For instance, altering the position or type of halogen substituents on the pyridine ring can significantly affect the compound's binding affinity and biological efficacy. A detailed SAR analysis reveals that compounds with specific substitutions exhibit improved selectivity and potency against targeted enzymes or receptors .

Case Studies and Research Findings

- In Vitro Evaluations : In a study evaluating various pyridine derivatives, compounds similar to this compound were tested for their ability to inhibit phosphodiesterase (PDE) enzymes. Results indicated that certain substitutions led to enhanced inhibition rates, suggesting a promising avenue for developing PDE inhibitors from this compound class .

- Cytotoxicity Studies : Flow cytometry assays demonstrated that derivatives could induce apoptosis in cancer cell lines in a dose-dependent manner. For example, compounds with similar structures showed significant cytotoxic effects at concentrations lower than those required for inducing toxicity in non-cancerous cells .

Data Tables

| Compound | IC50 (µM) | Target | Effect |

|---|---|---|---|

| This compound | 5.0 | PDE2A | Inhibition |

| Similar Pyridine Derivative | 4.5 | Cancer Cell Lines | Induces Apoptosis |

| Fluorinated Compound | 3.0 | Bacterial Strains | Antimicrobial Activity |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(5-Chloro-2-fluoropyridin-3-yl)acetic acid in a laboratory setting?

Synthesis typically involves multi-step reactions, such as halogenation of pyridine derivatives followed by acetic acid side-chain introduction. Critical factors include:

- Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) are often used for cross-coupling reactions to introduce substituents .

- Reaction conditions : Temperature control (40–100°C) and inert atmospheres minimize side reactions like dehalogenation .

- Purification : Column chromatography or recrystallization ensures purity, with monitoring via TLC or HPLC .

Q. How can the molecular structure of this compound be verified experimentally?

- X-ray crystallography : Using programs like SHELX for refinement to confirm bond lengths/angles and halogen positions .

- NMR spectroscopy : 19F NMR detects fluorine environments, while 1H NMR identifies acetic acid protons (δ ~2.5 ppm for CH₂ and ~12 ppm for COOH) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., 189.55 g/mol for C₇H₄ClFNO₂) .

Q. What safety protocols are essential when handling this compound?

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods to avoid inhalation of toxic fumes during reactions .

- Emergency measures : For skin contact, wash with soap/water; for spills, use inert adsorbents (e.g., sand) and dispose via hazardous waste protocols .

Q. How does the fluorine substituent influence the compound’s reactivity?

Fluorine’s electronegativity enhances:

- Acid strength : The electron-withdrawing effect stabilizes the carboxylate anion, lowering pKa (~2.8–3.5) compared to non-fluorinated analogs .

- Meta-directing effects : Fluorine directs electrophilic substitution to the pyridine ring’s meta-position, affecting functionalization .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for halogenated pyridine acetic acids?

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices in crystals with high symmetry .

- Validation tools : Check R-factor discrepancies (e.g., R₁ > 5% suggests misassigned halogen positions) and compare with DFT-optimized structures .

Q. How can mechanistic studies differentiate between SNAr and radical pathways in fluoropyridine reactions?

- Kinetic isotope effects (KIE) : A KIE >1.0 indicates radical intermediates (e.g., via EPR spectroscopy) .

- Trapping experiments : Add TEMPO to quench radicals; suppressed product formation confirms radical pathways .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

- HPLC-MS limitations : Co-elution of structurally similar byproducts (e.g., dechlorinated analogs) requires optimized gradients and high-resolution columns .

- NMR sensitivity : Low-abundance impurities (<0.1%) may require 13C or 19F enrichment for detection .

Q. How do computational methods predict the compound’s biological activity?

Properties

Molecular Formula |

C7H5ClFNO2 |

|---|---|

Molecular Weight |

189.57 g/mol |

IUPAC Name |

2-(5-chloro-2-fluoropyridin-3-yl)acetic acid |

InChI |

InChI=1S/C7H5ClFNO2/c8-5-1-4(2-6(11)12)7(9)10-3-5/h1,3H,2H2,(H,11,12) |

InChI Key |

CTEPFEHPLUZBHU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1CC(=O)O)F)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.